4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-[(1Z)-{[(4-chlorophenyl)methoxy]imino}methyl]benzamide
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Overview
Description
4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-[(1Z)-{[(4-chlorophenyl)methoxy]imino}methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a trifluoromethyl group, a piperazine ring, and a benzamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-[(1Z)-{[(4-chlorophenyl)methoxy]imino}methyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 3-chloro-5-(trifluoromethyl)pyridine with piperazine in the presence of a suitable solvent and catalyst.
Formation of the Benzamide Intermediate: The benzamide moiety is synthesized by reacting 4-chlorobenzaldehyde with hydroxylamine to form the oxime, followed by reaction with a suitable amine to form the benzamide.
Coupling Reaction: The piperazine intermediate is then coupled with the benzamide intermediate under suitable reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-[(1Z)-{[(4-chlorophenyl)methoxy]imino}methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with specific proteins makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may have applications in the treatment of diseases such as cancer, bacterial infections, and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-[(1Z)-{[(4-chlorophenyl)methoxy]imino}methyl]benzamide involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability .
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267): This compound is a potent inhibitor of bacterial phosphopantetheinyl transferase.
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine: This compound shares the trifluoromethylpyridine moiety and is used in various chemical syntheses.
Uniqueness
The uniqueness of 4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-[(1Z)-{[(4-chlorophenyl)methoxy]imino}methyl]benzamide lies in its combination of functional groups, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development.
Properties
IUPAC Name |
N-[(Z)-(4-chlorophenyl)methoxyiminomethyl]-4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2F3N5O2/c26-20-5-1-17(2-6-20)15-37-33-16-32-24(36)18-3-7-21(8-4-18)34-9-11-35(12-10-34)23-22(27)13-19(14-31-23)25(28,29)30/h1-8,13-14,16H,9-12,15H2,(H,32,33,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHHEZXSHGKSGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C(=O)NC=NOCC3=CC=C(C=C3)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)C(=O)N/C=N\OCC3=CC=C(C=C3)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Cl2F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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